An In-depth Technical Guide to 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive analysis of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile, a specific derivative with potential applications in drug discovery. Due to the limited publicly available data on this exact compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource. We will delve into its chemical properties, propose a viable synthetic pathway, outline detailed characterization protocols, and discuss potential biological significance. This document is intended to serve as a foundational reference for researchers interested in the synthesis, study, and application of this and similar quinoline-3-carbonitrile derivatives.
Introduction to the Quinoline-3-carbonitrile Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The quinoline-3-carbonitrile moiety, in particular, has garnered significant attention as a key pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the molecule for its biological target.
This guide focuses on a specific, less-documented derivative: 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile . The presence of two chlorine atoms, a methoxy group, and a carbonitrile function on the quinoline core suggests a molecule with distinct electronic and steric properties, making it an intriguing candidate for further investigation in medicinal chemistry.
Physicochemical Properties
Molecular Structure and Weight
The fundamental properties of the molecule are derived from its elemental composition and arrangement.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆Cl₂N₂O | Calculated |
| Molecular Weight | 253.09 g/mol | Calculated |
| IUPAC Name | 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile | N/A |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.
Estimated Physicochemical Parameters
The following table presents estimated physicochemical properties, which are crucial for predicting the compound's behavior in biological systems. These values are calculated using established algorithms and should be confirmed experimentally.
| Parameter | Estimated Value | Significance in Drug Discovery |
| LogP | ~3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Predicts passive molecular transport through membranes. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 (N in quinoline, N in nitrile, O in methoxy) | Influences solubility and binding interactions. |
| Rotatable Bonds | 1 (C-O bond of the methoxy group) | Affects conformational flexibility. |
Proposed Synthesis Pathway
A plausible synthetic route for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile can be designed based on established methodologies for the synthesis of substituted quinoline-3-carbonitriles.[2] The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation of known procedures for analogous compounds.[2]
Step 1: Condensation
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To a solution of 4-chloro-3-methoxyaniline (1 equivalent) in a suitable solvent such as toluene, add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude condensation product (Intermediate I).
Step 2: Thermal Cyclization
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Add the crude Intermediate I to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to approximately 250°C for 1-2 hours.
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Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the cyclized product.
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Filter the solid, wash with hexane, and dry to obtain 7-Chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Intermediate II).
Step 3: Chlorination at C4
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Suspend Intermediate II in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reflux the mixture for 2-3 hours.
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Carefully quench the reaction by pouring it onto crushed ice.
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Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4,7-Dichloro-6-methoxyquinoline-3-carbonitrile (Intermediate III).
Step 4: Chlorination at C2
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Dissolve Intermediate III in a suitable solvent such as acetonitrile.
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Add N-Chlorosuccinimide (NCS) (1.1 equivalents).
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Heat the reaction mixture to reflux and monitor by TLC.
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After completion, cool the reaction, and remove the solvent.
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Purify the crude product by column chromatography on silica gel to obtain the final product, 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy protons (a singlet around 3.9-4.1 ppm), and the remaining aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons of the quinoline ring, the carbon of the nitrile group (typically in the range of 115-120 ppm), and the methoxy carbon (around 55-60 ppm).
General NMR Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.
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Expected Molecular Ion Peak (M⁺): An exact mass measurement (e.g., using High-Resolution Mass Spectrometry - HRMS) should correspond to the calculated molecular formula C₁₁H₆Cl₂N₂O. The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the characteristic functional groups present in the molecule.
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Expected Peaks:
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A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
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C-O stretching vibrations for the methoxy group around 1250 cm⁻¹.
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C-Cl stretching vibrations in the fingerprint region.
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Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile is not available, the following precautions should be taken based on the hazards of similar chemical structures.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: Compounds containing a cyano group can be toxic if ingested, inhaled, or absorbed through the skin. Dichloro-aromatic compounds can be irritants. Assume the compound is harmful and handle it with care.
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Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.
Potential Applications and Future Directions
Substituted quinoline-3-carbonitriles have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[3] The specific substitution pattern of 2,7-Dichloro-6-methoxyquinoline-3-carbonitrile suggests it could be a valuable scaffold for the development of novel kinase inhibitors. The dichloro substitution can influence the electronics and binding interactions, while the methoxy group can impact solubility and metabolic stability.
Future research should focus on the experimental validation of the proposed synthesis, thorough characterization of the compound, and evaluation of its biological activity in relevant assays, such as kinase inhibition panels and cell-based proliferation assays.
References
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Ansari, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1764-1769. Available from: [Link]
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Bosnich, W. J., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry, 43(16), 2969-2980. Available from: [Link]
